molecular formula C7H10N4O3 B8537082 (2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine

(2-Methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine

Cat. No. B8537082
M. Wt: 198.18 g/mol
InChI Key: OFOARBLMXHXWLV-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of (2-methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine (290 mg, 1.46 mmol) in ethyl acetate (25 mL) was treated with 10% palladium on activated carbon (40 mg). The reaction mixture was then placed on a Parr shaker under a hydrogen atomsphere of 50 psi for 4 h. The catalyst was then filtered off through a pad of celite, and the celite pad was then washed well with ethyl acetate. The filtrate was then concentrated in vacuo. Biotage chromatography (FLASH 12M, Silica, 98/2 to 95/5 methylene chloride/methanol) afforded N-(2-methoxy-ethyl)-pyrazine-2,5-diamine (198 mg, 80%) as an orange solid: EI-HRMS m/e calcd for C7H12N4O (M+) 168.1011, found 168.1018.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[N:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[N:10][C:9]([NH2:12])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
COCCNC1=NC=C(N=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off through a pad of celite
WASH
Type
WASH
Details
the celite pad was then washed well with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCCNC1=NC=C(N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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